molecular formula C16H18ClN3O3S2 B2451387 N-(4-chlorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954074-85-2

N-(4-chlorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2451387
M. Wt: 399.91
InChI Key: KREJKGNGFPCXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H18ClN3O3S2 and its molecular weight is 399.91. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-(4-chlorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide and its derivatives exhibit potential as antimicrobial agents. A study highlighted the synthesis of rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives, including N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide, demonstrating significant activity against mycobacteria, particularly Mycobacterium tuberculosis, and other bacteria including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Synthesis and Structural Analysis

The compound's analogs have been synthesized and analyzed for their structural properties. In one study, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives was achieved through carbodiimide condensation, indicating a method for producing structurally related compounds efficiently. These compounds were confirmed by various analytical methods, including IR, 1H NMR, and elemental analyses, emphasizing the utility of such compounds in further scientific research (Yu et al., 2014).

Herbicidal Activity

The chloroacetamide class, to which this compound is related, has been studied for its inhibition of fatty acid synthesis in algae, demonstrating its potential use as a herbicide. These studies provide insight into the action mechanism of chloroacetamides like alachlor and metazachlor in controlling weeds in various crops, indicating the broader chemical family's relevance to agricultural science (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S2/c1-23-7-6-18-14(21)8-13-9-24-16(20-13)25-10-15(22)19-12-4-2-11(17)3-5-12/h2-5,9H,6-8,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREJKGNGFPCXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.